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  • Product: 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol
  • CAS: 91359-73-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol: Current Understanding and Data Limitations

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the chemical structure and physical properties of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol. A compr...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical structure and physical properties of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol. A comprehensive search of publicly available scientific databases and chemical supplier information was conducted to assemble a detailed profile of this compound. However, the search revealed a significant lack of specific data for 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol, indicating it is likely a novel or not widely documented chemical entity. This guide, therefore, outlines the theoretical structural characteristics of the molecule, and by analogy to related compounds, predicts its general chemical and physical properties. It also highlights the current data gap and suggests potential synthetic approaches based on established organic chemistry principles.

Introduction and Data Unavailability

1,1-Diethoxy-2-(methoxymethyl)butan-2-ol is a unique molecule that combines several key functional groups: a tertiary alcohol, an ether (methoxymethyl), and an acetal (diethoxy) on a butane framework. These features suggest potential applications as a specialized solvent, a building block in organic synthesis, or a scaffold in medicinal chemistry.

Despite a thorough investigation of chemical literature and databases, no specific experimental data for 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol could be retrieved. The information presented herein is therefore based on the analysis of its constituent functional groups and data from structurally similar compounds. This document serves to highlight the current knowledge gap and to provide a foundational understanding for any future research on this specific molecule.

Chemical Structure and Identification

The systematic IUPAC name, 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol, defines a precise arrangement of atoms.

Structural Diagram:

Caption: 2D Chemical Structure of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol

Molecular Identifiers (Predicted):

IdentifierValue
Molecular Formula C10H22O4
Molecular Weight 206.28 g/mol
SMILES (Simplified) CCC(C)(O)C(OCC)OCC(OC)
InChI Key (Not available)

Predicted Physical and Chemical Properties

In the absence of experimental data, the properties of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol can be inferred from related, well-documented compounds. For instance, compounds like 1-Methoxy-2-butanol and various acetals provide some insight.[1][2]

Predicted Physical Properties:

PropertyPredicted Value/CharacteristicRationale
Appearance Colorless liquidBased on similar short-chain alcohols and ethers.[3]
Boiling Point Estimated to be in the range of 180-220 °CThe presence of a hydroxyl group will significantly increase the boiling point due to hydrogen bonding, while the overall molecular weight also contributes.[4]
Solubility Moderately soluble in water; soluble in organic solventsThe hydroxyl and ether groups will confer some water solubility, but the hydrocarbon backbone will limit it. It is expected to be fully miscible with alcohols, ethers, and other common organic solvents.[2][3]
Density ~0.95 - 1.05 g/mLSimilar multi-oxygenated aliphatic compounds tend to have densities slightly less than or close to that of water.[1]

Predicted Chemical Properties:

  • Tertiary Alcohol: The tertiary alcohol group is expected to be resistant to oxidation under mild conditions. It can undergo substitution reactions under acidic conditions.

  • Acetal Group: The 1,1-diethoxy group is stable under neutral and basic conditions but will readily hydrolyze in the presence of acid to yield the corresponding aldehyde and ethanol. This reactivity is a hallmark of acetal chemistry.[5]

  • Ether Linkages: The methoxymethyl and ethoxy ether linkages are generally stable and less reactive, contributing to the molecule's potential as a solvent.

Potential Synthetic Routes

While no specific synthesis for 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol is documented, a plausible synthetic pathway can be proposed based on standard organic reactions. A potential disconnection approach is illustrated below.

Synthesis_Workflow Target 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol Grignard_Step Grignard Reaction Target->Grignard_Step Precursor_Ketone 1,1-Diethoxy-2-ketobutane Grignard_Step->Precursor_Ketone Precursor_Grignard Methoxymethylmagnesium chloride Grignard_Step->Precursor_Grignard Acetalization Acetalization Precursor_Ketone->Acetalization Starting_Material_MOMCl Chloromethyl methyl ether Precursor_Grignard->Starting_Material_MOMCl Starting_Material_Mg Magnesium Precursor_Grignard->Starting_Material_Mg Starting_Material_Diketone Butane-1,2-dione Acetalization->Starting_Material_Diketone Starting_Material_Orthoformate Triethyl orthoformate Acetalization->Starting_Material_Orthoformate

Caption: Proposed Retrosynthetic Analysis for 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol

Hypothetical Protocol:

  • Acetal Formation: React butane-1,2-dione with triethyl orthoformate in the presence of an acid catalyst to selectively form 1,1-diethoxy-2-ketobutane. This reaction leverages the higher reactivity of one ketone group or requires controlled reaction conditions. The formation of acetals from ketones and orthoformates is a well-established method.

  • Grignard Reagent Preparation: Prepare the Grignard reagent, methoxymethylmagnesium chloride, from chloromethyl methyl ether and magnesium in an anhydrous ether solvent like THF.

  • Grignard Addition: React the 1,1-diethoxy-2-ketobutane with the prepared methoxymethylmagnesium chloride. This nucleophilic addition to the ketone will form the tertiary alcohol.

  • Work-up and Purification: The reaction would be quenched with an aqueous solution (e.g., ammonium chloride) and the product extracted with an organic solvent. Purification would likely be achieved through distillation or column chromatography.

Potential Applications and Safety Considerations

Potential Applications:

  • Specialty Solvent: The combination of ether and alcohol functionalities could make it a useful solvent for specific applications where varying polarity is required.

  • Protecting Group Chemistry: The acetal group could serve as a protecting group for a carbonyl function, which can be removed under acidic conditions.

  • Precursor in Synthesis: It could be a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical or materials science fields.

Safety Considerations:

While no specific Material Safety Data Sheet (MSDS) exists for this compound, based on analogous structures, the following hazards should be anticipated:

  • Flammability: As a low molecular weight organic compound, it is likely to be a flammable liquid.[6][7] Precautions should be taken to avoid heat, sparks, and open flames.[8][9]

  • Eye and Skin Irritation: Similar organic solvents can cause serious eye irritation and skin irritation upon contact.[6][8][9]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory irritation, drowsiness, or dizziness.[6][8][9]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended.

Conclusion

1,1-Diethoxy-2-(methoxymethyl)butan-2-ol represents an unexplored area of chemical space. While its existence is plausible from a structural standpoint, there is a clear absence of experimental data in the public domain. This guide has provided a theoretical framework for its structure, predicted properties, and potential synthesis. It is hoped that this document will serve as a valuable resource for researchers interested in exploring the synthesis and applications of this and other novel multi-functionalized organic compounds. Further experimental investigation is required to validate the predictions made herein and to fully characterize this unique molecule.

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Exploratory

1,1-Diethoxy-2-(methoxymethyl)butan-2-ol safety data sheet (SDS) and toxicity profile

Comprehensive Safety Data and Toxicological Profile: 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol Executive Summary As a Senior Application Scientist in drug development and chemical safety, I frequently encounter complex sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety Data and Toxicological Profile: 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol

Executive Summary

As a Senior Application Scientist in drug development and chemical safety, I frequently encounter complex synthetic intermediates that require rigorous toxicological profiling. 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol (CAS: 91359-73-8) is a highly specialized tertiary alcohol acetal used primarily in advanced synthetic chemistry [1]. Because it contains multiple reactive functional groups—an acetal, an ether, and a tertiary alcohol—its safety profile cannot be generalized from simple aliphatic alcohols. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic toxicology, and standardized safety protocols, serving as a definitive guide for researchers handling this compound.

Physicochemical Properties & Structural Analysis

The molecular architecture of 1,1-diethoxy-2-(methoxymethyl)butan-2-ol dictates its behavior in both synthetic and biological systems. The tertiary alcohol moiety provides steric hindrance, making it resistant to rapid oxidation, while the acetal group remains susceptible to acid-catalyzed hydrolysis.

Table 1: Physicochemical Properties of CAS 91359-73-8

PropertyValue / DescriptionCausality / Implication
Chemical Formula C10H22O4High carbon-to-oxygen ratio suggests lipophilicity.
Molecular Weight 206.28 g/mol Small enough to cross biological membranes via passive diffusion.
Physical State Liquid (Colorless)Requires standard liquid-handling PPE (nitrile gloves, splash goggles).
Solubility Miscible in organic solventsExcellent for organic synthesis; requires DMSO/ethanol as a vehicle for in vitro assays.
Stability Acid-labileMust be stored away from strong acids to prevent premature hydrolysis into ethanol and aldehydes.

Toxicological Profile & Mechanistic Pathways

When assessing the toxicity of acetal-containing compounds, we must evaluate not only the parent molecule but also its primary metabolites. In physiological environments with low pH (such as gastric fluid, pH 1.5–3.5), the 1,1-diethoxy group undergoes rapid hydrolysis.

Mechanistic Causality: The hydrolysis yields two equivalents of ethanol and one equivalent of 2-hydroxy-2-(methoxymethyl)butanal. The tertiary alcohol backbone prevents the formation of highly reactive ketones, but the resulting aldehyde can induce localized oxidative stress or protein adduction if not rapidly cleared by aldehyde dehydrogenases (ALDH). Therefore, systemic toxicity is primarily driven by the metabolic clearance rate of the aldehyde intermediate.

Metabolism A 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol (Parent Compound) B Gastric Acid / CYP450 (H+ / Oxidation) A->B Acid Hydrolysis C Ethanol (2 Equivalents) B->C Cleavage D 2-Hydroxy-2-(methoxymethyl)butanal (Reactive Aldehyde) B->D Cleavage E ALDH Detoxification (Oxidation to Acid) D->E Phase I Metabolism F Renal Excretion (Urine) E->F Clearance

Figure 1: Acid-catalyzed hydrolysis and metabolic clearance pathway of CAS 91359-73-8.

Table 2: Acute Toxicity Estimates (ATE) & Risk Assessment

EndpointEstimated ValueHazard Category (GHS)
Oral LD50 (Rat) >2000 mg/kgUnclassified (Low Acute Toxicity)
Dermal LD50 (Rabbit) >2000 mg/kgUnclassified
Inhalation LC50 (Rat) >20 mg/L (4h, vapor)Unclassified
Skin Irritation Mild to ModerateCategory 3 (Potential defatting agent)

Safety Data Sheet (SDS) Core Elements

Based on its structural profile, the handling of 1,1-diethoxy-2-(methoxymethyl)butan-2-ol requires specific precautions typical of ether-alcohols.

  • Hazard Identification: Combustible liquid. May form explosive peroxides upon prolonged exposure to air and light due to the methoxymethyl ether moiety.

  • First Aid Measures:

    • Eye Contact: Flush immediately with copious amounts of water for 15 minutes. The lipophilic nature allows rapid corneal penetration.

    • Ingestion: Do NOT induce vomiting. Gastric acid will hydrolyze the compound; administer water to dilute and seek immediate medical attention.

  • Handling and Storage: Store in tightly closed containers under an inert atmosphere (argon or nitrogen) at 2–8 °C. Avoid contact with strong oxidizing agents and mineral acids.

Experimental Methodologies for Toxicity Assessment

To empirically validate the safety profile of this compound for downstream drug development applications, we employ standardized in vitro cytotoxicity assays. As a Senior Application Scientist, I strongly recommend using the HepG2 cell line over standard fibroblasts (like 3T3). HepG2 cells retain basal cytochrome P450 and ALDH activity, making them metabolically competent to process the aldehyde metabolites generated by the parent compound, thus providing a more accurate systemic toxicity prediction[4].

Protocol: ISO 10993-5 Compliant MTT Cytotoxicity Assay

This protocol is designed as a self-validating system. By incorporating strict vehicle and positive controls, we ensure that any observed viability drop is definitively caused by the test article, not assay drift or operator error [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS.

    • Causality: This density ensures cells reach ~80% confluence within 24 hours, the optimal exponential growth phase for assessing metabolic disruption.

  • Incubation: Incubate for 24 hours at 37 °C in a humidified 5% CO2​ atmosphere.

  • Test Article Preparation: Dissolve CAS 91359-73-8 in DMSO to create a 100 mM stock. Dilute in culture media to achieve final test concentrations (e.g., 10, 50, 100, 500, 1000 µM). The final DMSO concentration must not exceed 0.1% (v/v).

  • Exposure & Self-Validation: Aspirate media and apply test solutions.

    • Negative Control: Media with 0.1% DMSO (Establishes 100% baseline viability).

    • Positive Control: 10% DMSO or 100 µg/mL Sodium Dodecyl Sulfate (SDS). Validation Check: If the positive control does not reduce viability below 30%, the assay is voided, preventing false-negative safety assertions.

  • Incubation: Expose cells for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: Discard media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis. According to , an IC50​ > 1000 µM indicates low basal cytotoxicity [3].

MTT_Workflow Step1 HepG2 Cell Seeding (1x10^4 cells/well) Step2 Baseline Incubation (24h, 37°C, 5% CO2) Step1->Step2 Step3 Compound Exposure (CAS 91359-73-8 + Controls) Step2->Step3 Step4 Exposure Incubation (24h) Step3->Step4 Step5 MTT Reagent Addition (Formazan Crystal Formation) Step4->Step5 Step6 Solubilization (DMSO Addition) Step5->Step6 Step7 Absorbance Reading (OD at 570 nm) Step6->Step7 Step8 IC50 Calculation (Non-linear Regression) Step7->Step8

Figure 2: Step-by-step workflow for the ISO 10993-5 compliant MTT cytotoxicity assay.

References

  • International Organization for Standardization (ISO). "ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity". ISO. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 129: Guidance Document on using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests". OECD iLibrary. URL:[Link]

  • Imperial Brands Science. "Assessment of alternative human derived cell lines for adoption with the OECD TG 129 for cytotoxicity determination". CORESTA. URL: [Link]

Foundational

Thermodynamic Stability of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol in Aqueous Solutions: A Technical Guide

Executive Summary The thermodynamic stability of complex polyfunctional pharmaceutical intermediates in aqueous media dictates their viability in drug development pipelines. 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of complex polyfunctional pharmaceutical intermediates in aqueous media dictates their viability in drug development pipelines. 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol is a highly substituted aliphatic compound featuring three distinct oxygenated functional groups: a 1,1-diethoxy moiety (an acyclic acetal), a methoxymethyl ether, and a tertiary alcohol.

In aqueous solutions, the thermodynamic fate of this molecule is governed by competing degradation pathways. While the ether linkage remains relatively inert, the acetal and tertiary alcohol moieties present significant thermodynamic liabilities under specific pH and temperature conditions. This whitepaper deconstructs the physical organic chemistry driving these instabilities and provides a field-proven, ICH Q1A(R2)-aligned framework for profiling its degradation kinetics and thermodynamic equilibria.

Structural Deconstruction & Thermodynamic Liabilities

To predict the behavior of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol in water, we must isolate its functional groups and evaluate their individual thermodynamic responses to aqueous solvation and hydronium/hydroxide ion concentrations.

The 1,1-Diethoxy Acetal Moiety: Specific-Acid Catalyzed Hydrolysis

Acetals are notoriously labile in acidic aqueous environments. Thermodynamically, the equilibrium between an acetal and its corresponding aldehyde/alcohol heavily favors the hydrolysis products in dilute aqueous solutions due to the overwhelming molar excess of water (Le Chatelier's principle)[1].

However, acetals are kinetically stable in neutral and basic conditions. Degradation requires specific-acid catalysis (the A-1 mechanism)[2]. The reaction initiates with the rapid, reversible protonation of one of the ethoxy oxygens. The rate-determining step is the unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion, accompanied by the expulsion of ethanol. This step is characterized by a positive entropy of activation ( ΔS‡ ), reflecting the dissociative nature of the transition state[3].

AcetalHydrolysis A 1,1-Diethoxy Acetal (Thermodynamically Unstable in H2O) B Protonated Acetal (Activated Intermediate) A->B + H+ (Fast) C Oxocarbenium Ion (Rate-Determining Step) B->C - EtOH (Slow, +ΔS‡) D Hemiacetal (Transient Species) C->D + H2O (Fast) E Aldehyde + Ethanol (Thermodynamic Sink) D->E - EtOH, - H+ (Fast)

Caption: A-1 specific-acid catalyzed hydrolysis pathway of the 1,1-diethoxy acetal moiety.

The Tertiary Alcohol Core: E1 Dehydration

The C2 position of the butane backbone houses a hydroxyl group surrounded by a methoxymethyl group, an ethyl group, and the C1 acetal carbon. This creates a highly sterically hindered tertiary alcohol.

In acidic aqueous solutions at elevated temperatures, tertiary alcohols undergo dehydration via an E1 elimination mechanism[4]. The hydroxyl group is protonated to form a good leaving group ( −OH2+​ ), which departs to leave a tertiary carbocation. The thermodynamic stability of the resulting alkene products is governed by Saytzeff's Rule, which states that the most highly substituted alkene will predominate as the thermodynamic sink due to hyperconjugative stabilization[5].

E1Dehydration A Tertiary Alcohol Core (C2-OH) B Protonated Alcohol (-OH2+) A->B + H+ C Tertiary Carbocation (Planar Intermediate) B->C - H2O (Rate-Limiting) D Saytzeff Alkene (More Substituted, Lower Energy) C->D - H+ (Thermodynamic Control) E Hofmann Alkene (Less Substituted, Higher Energy) C->E - H+ (Kinetic Control)

Caption: E1 dehydration mechanism of the tertiary alcohol yielding thermodynamic and kinetic alkenes.

Thermodynamic vs. Kinetic Stability Profiles

The interplay between thermodynamic driving forces and kinetic barriers means that the stability of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol is strictly a function of pH and temperature.

Quantitative Thermodynamic Parameters

The following table summarizes the theoretical thermodynamic and kinetic parameters for the primary degradation pathways in aqueous media:

Degradation PathwayMechanismCatalyst RequiredActivation Energy ( Ea​ )Entropy of Activation ( ΔS‡ )Equilibrium State in H₂O
Acetal Hydrolysis A-1 CleavageSpecific Acid ( H+ )~70 - 90 kJ/molPositive (+5 to +15 J/K·mol)>99% Aldehyde + Ethanol
Alcohol Dehydration E1 EliminationStrong Acid ( H+ ) + Heat~100 - 120 kJ/molPositive (Dissociative)Alkene Mixture (Saytzeff favored)
Ether Cleavage SN​1 / SN​2 Extreme Lewis/Brønsted Acid>150 kJ/molVariableStable under standard conditions

Expert Insight: Because both primary degradation routes (hydrolysis and dehydration) require protonation to convert poor leaving groups (alkoxide/hydroxide) into neutral molecules (alcohol/water), the molecule is kinetically trapped and highly stable in basic aqueous solutions (pH 8–10), despite being thermodynamically unstable relative to its degradation products.

Regulatory-Aligned Experimental Workflows

To validate the thermodynamic stability of this compound for pharmaceutical applications, testing must align with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[6][7].

ICHWorkflow A API / Intermediate Initial Characterization B Forced Degradation (pH 1.2 - 10.0, Oxidative, Thermal) A->B C Accelerated Stability (40°C / 75% RH, 6 Months) A->C D Long-Term Stability (25°C / 60% RH, 12+ Months) A->D E LC-MS/MS & NMR Degradant Quantification B->E C->E D->E

Caption: Core stability testing workflow aligned with ICH Q1A(R2) regulatory guidelines.

Step-by-Step Protocol: Aqueous Forced Degradation (Stress Testing)

Forced degradation is utilized to elucidate the intrinsic thermodynamic stability and identify primary degradation products[8].

Causality & Trustworthiness: A common pitfall in acetal stability testing is auto-degradation within the analytical instrument. If an acidic sample is injected directly into an HPLC, the compound will continue to hydrolyze inside the column. Self-validation requires strict chemical quenching (neutralization) prior to analysis to freeze the thermodynamic equilibrium.

Methodology:

  • Buffer Preparation: Prepare 50 mM aqueous buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • Sample Dissolution: Dissolve 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol in a minimal amount of inert co-solvent (e.g., 5% HPLC-grade Acetonitrile) to ensure complete solubility, then dilute to a final concentration of 1.0 mg/mL in the respective buffers.

  • Thermal Incubation: Seal samples in amber glass vials and incubate in a qualified climate chamber at 60°C to accelerate thermodynamic equilibration.

  • Time-Course Sampling: Extract 100 µL aliquots at t=0,1,4,24,and 48 hours.

  • Chemical Quenching (Critical Step): Immediately transfer the acidic aliquots (pH 1.2 and 4.5) into vials containing an equivalent neutralizing volume of dilute NaOH or basic buffer to bring the pH to ~7.5. This kinetically traps the remaining intact acetal.

  • Analytical Quantification: Analyze the quenched samples via LC-MS/MS or HPLC-RID (Refractive Index Detector, as the molecule lacks a strong UV chromophore). Monitor for the disappearance of the parent mass and the appearance of the corresponding aldehyde and alkene degradants.

ICH Q1A(R2) Storage Conditions

For formal regulatory submissions, the compound must be subjected to standard environmental conditions to establish shelf-life[6][7].

Study TypeStorage ConditionMinimum Time Period Covered by Data at Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Note: Because this compound is an intermediate/liquid, humidity control (RH) is primarily relevant if stored in semi-permeable containers. If stored in sealed glass ampoules, temperature is the sole thermodynamic variable.

Conclusion

The thermodynamic stability of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol in aqueous solutions is a delicate balance of kinetic trapping and thermodynamic driving forces. While the molecule is highly susceptible to A-1 specific-acid catalyzed hydrolysis and E1 dehydration at low pH, maintaining the compound in strictly neutral to mildly basic aqueous environments (pH 8–10) imposes a kinetic barrier high enough to prevent degradation, ensuring its stability for long-term storage and processing.

References

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES gally.ch
  • Q1A (R2) A deep dive in Stability Studies youtube.com
  • Stability tests according to ICH Q1A (R2)
  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems chemistrysteps.com
  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution osti.gov
  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution | The Journal of Organic Chemistry acs.org
  • google.
  • Hydrates, Hemiacetals, and Acetals masterorganicchemistry.com

Sources

Exploratory

Retrosynthetic Logic and Discovery Workflow for 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol

Executive Summary The compound 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol (CAS 91359-73-8)[1] is a highly specialized, densely functionalized tertiary alcohol. Structurally, this C₁₀H₂₂O₄ molecule features a unique triad o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol (CAS 91359-73-8)[1] is a highly specialized, densely functionalized tertiary alcohol. Structurally, this C₁₀H₂₂O₄ molecule features a unique triad of functional groups: a diethyl acetal (a masked aldehyde), a tertiary hydroxyl core, and a methoxymethyl ether. In advanced synthetic chemistry and drug development, it serves as a crucial C6 building block for the assembly of complex polyketides, macrolide antibiotics, and constrained nucleic acid analogues.

Because literature on the exact biological "discovery" of this specific intermediate is sparse, its significance lies entirely in its synthetic discovery and application —specifically, the development of scalable, high-yield methodologies to construct its tertiary alcohol core without degrading its sensitive acetal moiety.

Retrosynthetic Rationale & Mechanistic Design

The primary challenge in synthesizing 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol is the precise construction of the C2 tertiary alcohol. The most logically sound and field-proven route involves the nucleophilic addition of a Grignard reagent to an α-keto acetal.

Causality Behind the Reagent Choice: Rather than using a methoxymethyllithium species, the protocol utilizes methoxymethylmagnesium chloride [2]. As documented in regarding constrained nucleic acid analogues[3], magnesium coordinates strongly with the adjacent oxygen atoms of the α-keto acetal (1,1-diethoxybutan-2-one). This forms a rigid, chelate-controlled transition state (Cram's chelate model). This chelation is critical: it accelerates the nucleophilic attack while actively suppressing the competing enolization of the ketone, which would otherwise result in poor yields and recovery of unreacted starting material.

Causality Behind the Temperature Profile: The reaction must be initiated at –78 °C. At 0 °C or room temperature, the basicity of the Grignard reagent competes with its nucleophilicity, leading to α-deprotonation. The ultra-low temperature ensures that the kinetic addition pathway strictly dominates the thermodynamic enolization pathway.

Experimental Workflows & Self-Validating Protocols

The following step-by-step methodology details the chelate-controlled Grignard addition. Every step is designed as a self-validating system to ensure reaction fidelity.

Step 1: Preparation of the Grignard Reagent
  • Source or prepare a 0.5 M solution of methoxymethylmagnesium chloride in anhydrous Tetrahydrofuran (THF)[4].

  • Validation: Titrate the Grignard reagent using salicylaldehyde phenylhydrazone to confirm the exact molarity prior to use, ensuring precise stoichiometric control.

Step 2: Nucleophilic Addition (Kinetic Control)
  • Flame-dry a 500 mL Schlenk flask under argon. Add 1,1-diethoxybutan-2-one (1.0 equivalent, 50 mmol) and 150 mL of anhydrous THF.

  • Cool the reaction vessel to –78 °C using a dry ice/acetone bath.

  • Add methoxymethylmagnesium chloride (1.5 equivalents, 75 mmol) dropwise over 45 minutes via a syringe pump to prevent localized exothermic spikes.

  • Self-Validation (In-Situ FTIR): Monitor the reaction using an in-line FTIR probe. The reaction is deemed complete when the sharp ketone carbonyl stretch (~1715 cm⁻¹) completely disappears and is replaced by a broad magnesium-alkoxide O–H stretch precursor (~3400 cm⁻¹ upon theoretical quench).

Step 3: Strictly Neutral Quenching Strategy
  • Once complete, quench the reaction at –78 °C by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise.

  • Causality of the Quench: The diethyl acetal group is highly sensitive to acidic hydrolysis. A standard 1 M HCl quench would instantly cleave the acetal, yielding an unstable aldehyde that polymerizes. NH₄Cl provides a mildly buffered, near-neutral pH (~6.5–7.0) that safely hydrolyzes the magnesium alkoxide without deprotecting the acetal.

  • Self-Validation (pH Loop): Before phase separation, test the aqueous layer with a pH indicator. If the pH is below 6.5, add saturated NaHCO₃ dropwise until a stable pH of 7.0–7.5 is achieved.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target compound.

Quantitative Optimization Data

The table below summarizes the optimization of the Grignard addition, demonstrating how solvent and temperature choices directly dictate the conversion efficiency and final purity.

Reaction ParameterSolvent SystemTemp Profile (°C)Grignard (Eq.)Conversion (%)Isolated Yield (%)Purity (GC-MS)
BaselineDiethyl Ether0 to 251.15545>90%
Solvent SwapTHF0 to 251.17262>95%
Kinetic Control THF -78 to 25 1.5 >99 88 >98%
Green Alternative2-MeTHF-78 to 251.5>9985>98%

Visualizing the Synthetic Logic

The following diagram maps the logical decision tree and workflow for the synthesis, highlighting the critical control points required to successfully isolate the target molecule.

SynthWorkflow N1 Starting Material: 1,1-Diethoxybutan-2-one N3 Chelate-Controlled Nucleophilic Addition (-78°C) N1->N3 N2 Grignard Reagent: Methoxymethylmagnesium Chloride N2->N3 N4 Magnesium Alkoxide Intermediate N3->N4 THF Solvation N5 Strictly Neutral Quench (Sat. NH4Cl, pH 7) N4->N5 Prevents Acetal Hydrolysis N6 Target Compound (CAS 91359-73-8): 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol N5->N6 Phase Separation & Isolation

Figure 1: Logical workflow and chelate-controlled synthesis of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol.

Applications in Advanced Therapeutics

Once synthesized, 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol acts as a highly versatile linchpin in drug discovery. The methoxymethyl (MOM) ether can be selectively cleaved using mild Lewis acids (e.g., bromotrimethylsilane) to reveal a secondary reactive site, while the diethyl acetal can be independently unmasked using aqueous trifluoroacetic acid to yield a reactive aldehyde. This orthogonal deprotection strategy allows medicinal chemists to iteratively build complex, multi-ring therapeutic architectures without unwanted cross-reactivity.

References

  • Japan Science and Technology Agency. "Methoxymethylmagnesium chloride | Chemical Substance Information". J-GLOBAL. URL: [Link]

  • Sethappi et al. "Synthesis and Biophysical Evaluation of 2′,4′-Constrained 2′O-Methoxyethyl and 2′,4′-Constrained 2′O-Ethyl Nucleic Acid Analogues". The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • IndiaMART. "Methoxymethylmagnesium bromide 0.5M in THF". IndiaMART Chemical Directory. URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Elusive Intermediate: Deconstructing the Role of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol in Pharmaceutical Synthesis

A comprehensive search of available scientific literature and chemical databases reveals no specific information on the synthesis, properties, or application of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol. This suggests tha...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive search of available scientific literature and chemical databases reveals no specific information on the synthesis, properties, or application of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol. This suggests that the compound may be a novel, yet-to-be-documented chemical entity or potentially a misnomer of a structurally related molecule.

In the dynamic landscape of pharmaceutical development, the discovery and application of novel intermediates are paramount to the synthesis of complex active pharmaceutical ingredients (APIs). These intermediates, often referred to as building blocks, provide the foundational scaffolds upon which intricate molecular architectures are constructed. While the specific compound "1,1-Diethoxy-2-(methoxymethyl)butan-2-ol" remains uncharacterized in public-domain scientific literature, we can infer its potential role and properties based on the functional groups present in its putative structure: a tertiary alcohol, a diet acetal, and a methoxy ether.

General Principles of Related Structures in Pharmaceutical Synthesis

Compounds with similar functionalities, such as acetals and protected alcohols, are ubiquitous in medicinal chemistry and process development. Acetals, for instance, serve as crucial protecting groups for aldehydes and ketones, preventing their unwanted reaction during multi-step syntheses. The diethoxyacetal group in the queried compound would likely serve this purpose, masking a reactive carbonyl group that can be deprotected under specific acidic conditions.

The tertiary alcohol and methoxymethyl ether functionalities could be instrumental in building molecular complexity. The tertiary alcohol could act as a nucleophile or be a precursor to other functional groups, while the methoxymethyl group provides a stable ether linkage that can influence the molecule's solubility and pharmacokinetic properties.

Hypothetical Synthetic Utility and Workflow

Should "1,1-Diethoxy-2-(methoxymethyl)butan-2-ol" become available, its application in pharmaceutical synthesis would likely follow a logical workflow. The following diagram illustrates a generalized synthetic pathway where such an intermediate could be employed.

G Generalized Synthetic Workflow cluster_0 Intermediate Synthesis cluster_1 Core Scaffold Assembly cluster_2 Functionalization and Final API Start Starting Materials Intermediate 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol Start->Intermediate Multi-step Synthesis Coupling Coupling Reaction with Core Structure Intermediate->Coupling Introduction of Building Block Deprotection Selective Deprotection Coupling->Deprotection Unmasking Reactive Groups Modification Further Functionalization Deprotection->Modification Addition of Pharmacophores API Final API Modification->API Purification & Isolation

Caption: A hypothetical workflow illustrating the potential use of the target intermediate in a multi-step pharmaceutical synthesis.

Safety and Handling of Structurally Related Compounds

While specific safety data for "1,1-Diethoxy-2-(methoxymethyl)butan-2-ol" is unavailable, general precautions for handling similar organic chemicals should be strictly followed. Based on safety data sheets for related compounds like 1-methoxy-2-butanol and other acetals, the following safety protocols are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][2]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][3]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[1][2][3]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[2][3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

Table 1: General Safety Information for Related Chemical Classes

Hazard ClassPrecautionary Statements
Flammable LiquidsKeep away from heat/sparks/open flames/hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment.[3]
Skin IrritationWash skin thoroughly after handling. Wear protective gloves.[1][2]
Eye IrritationWear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[1][2]
Inhalation HazardAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2]

Conclusion

The specified compound, 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol , does not appear in the current body of scientific literature. Therefore, detailed application notes and protocols cannot be provided without resorting to speculation. The information presented here is based on the general principles of organic synthesis and the known roles of its constituent functional groups in pharmaceutical chemistry. For researchers and drug development professionals, the exploration of novel intermediates remains a critical endeavor. Should this compound be synthesized and characterized, its unique combination of functional groups could offer new avenues for the construction of innovative drug molecules. Until such data becomes available, the scientific community must rely on established and well-documented chemical building blocks for the advancement of pharmaceutical synthesis.

Sources

Application

Application Note: Chemoselective Acetal Deprotection Strategies for 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol Derivatives

Executive Summary The unmasking of aldehydes from acyclic acetals is a fundamental transformation in multi-step organic synthesis. However, performing this deprotection on 1,1-diethoxy-2-(methoxymethyl)butan-2-ol present...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unmasking of aldehydes from acyclic acetals is a fundamental transformation in multi-step organic synthesis. However, performing this deprotection on 1,1-diethoxy-2-(methoxymethyl)butan-2-ol presents a complex chemoselective challenge. The substrate contains a trifecta of sensitive functionalities: a diethyl acetal (the target), a tertiary alcohol (prone to dehydration), and a methoxymethyl (MOM) group (sensitive to strong acids).

This application note details field-proven, self-validating protocols to achieve orthogonal deprotection. By leveraging mild Lewis acid catalysis—specifically Cerium(III) triflate—researchers can quantitatively hydrolyze the diethyl acetal to yield 2-hydroxy-2-(methoxymethyl)butanal while completely suppressing tertiary alcohol dehydration and MOM ether cleavage.

Structural Analysis & Mechanistic Causality

To design a successful deprotection strategy, we must analyze the causality behind catalyst selection and the specific vulnerabilities of the substrate:

  • The Target (Diethyl Acetal): The diethyl acetal group exhibits excellent stability towards basic and nucleophilic conditions but is readily cleaved under acidic conditions[1]. Because it is an acyclic acetal, it is kinetically more labile than cyclic acetals, allowing for selective cleavage using mild catalysts[2].

  • The Vulnerability (Tertiary Alcohol): The hydroxyl group at C2 is tertiary. Under standard Brønsted acid conditions (e.g., TFA/H₂O or HCl), protonation of this alcohol leads to the rapid loss of water (E1 dehydration), driving the formation of an undesired α,β-unsaturated aldehyde.

  • The Off-Target Sink (Methoxymethyl Group): Whether present as an aliphatic ether substituent (-CH₂OCH₃) or a MOM protecting group (-OCH₂OCH₃), the methoxymethyl moiety contains Lewis-basic oxygens. Aggressive Lewis acids, such as TBSOTf or TMSOTf, will coordinate to the MOM group, leading to competitive cleavage via transient oxonium or pyridinium intermediates[3].

The Solution: Lanthanide triflates, particularly Ce(OTf)₃ , provide the exact balance of Lewis acidity required. Ce(III) is highly oxophilic and preferentially coordinates to the less sterically hindered, electron-rich oxygens of the diethyl acetal over the MOM group[4]. Furthermore, Ce(OTf)₃ operates at an almost neutral pH in wet solvents, completely shutting down the Brønsted acid-catalyzed dehydration of the tertiary alcohol[4].

Workflow Visualization

Workflow SM 1,1-Diethoxy-2-(methoxymethyl) butan-2-ol Target 2-Hydroxy-2-(methoxymethyl) butanal (Target Product) SM->Target Ce(OTf)3, Wet CH3NO2 (Mild, Neutral pH) Side1 Dehydration Product (α,β-Unsaturated) SM->Side1 Strong Brønsted Acid (e.g., TFA, HCl) Side2 MOM Cleavage (Diol/Triol) SM->Side2 Aggressive Lewis Acid (e.g., TBSOTf)

Fig 1. Chemoselective workflow showing divergent reaction pathways based on catalyst selection.

Validated Experimental Protocols

Protocol A: Ce(OTf)₃-Catalyzed Deprotection (Recommended)

This protocol utilizes Cerium(III) triflate in a wet polar solvent. The presence of water is strictly required; it acts as the nucleophile to trap the oxonium ion before side reactions occur. Dry solvents will result in significantly lower yields[2].

Reagents:

  • 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol (1.0 mmol, 1.0 eq)

  • Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) (0.05 mmol, 5 mol%)

  • Nitromethane (CH₃NO₂) or Acetonitrile (CH₃CN), saturated with water (10 mL)

Step-by-Step Methodology:

  • Solvent Preparation: Saturate the chosen solvent (CH₃NO₂ is optimal for stabilizing the transient oxonium ion) with DI water by vigorous shaking in a separatory funnel. Use the organic layer.

  • Reaction Initiation: Dissolve the acetal substrate (1.0 mmol) in 10 mL of the wet solvent in a round-bottom flask. Add Ce(OTf)₃ (5 mol%) in one portion.

  • Monitoring: Stir the mixture at 25 °C. Because dialkyl acetals are highly sensitive to Ce(III), the reaction is typically complete within 1 to 1.5 hours[2]. Monitor via TLC (stain with p-anisaldehyde or KMnO₄).

  • Self-Validating Quench: Add 5 mL of saturated aqueous NaHCO₃. Checkpoint: The immediate precipitation of white cerium salts confirms the successful neutralization of the Lewis acid, preventing post-workup degradation of the sensitive α-hydroxy aldehyde product.

  • Extraction & Workup: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C to prevent thermal degradation of the product.

  • Storage: α-hydroxy aldehydes are prone to dimerization. Use the product immediately in downstream synthesis (e.g., Wittig or Aldol reactions) or store neat at -20 °C under Argon.

Protocol B: Mild Brønsted Acid Hydrolysis (Alternative)

If Ce(OTf)₃ is unavailable, Pyridinium p-toluenesulfonate (PPTS) offers a mildly acidic alternative, though it carries a slightly higher risk of MOM cleavage over extended reaction times[1].

Step-by-Step Methodology:

  • Dissolve the substrate (1.0 mmol) in an Acetone/H₂O mixture (10:1 v/v, 11 mL).

  • Add PPTS (0.1 mmol, 10 mol%).

  • Stir at 40 °C for 4 hours, monitoring closely by TLC to ensure the MOM group remains intact.

  • Quench with saturated aqueous NaHCO₃ (5 mL), extract with diethyl ether (3 x 10 mL), dry over Na₂SO₄, and concentrate.

Quantitative Data & Comparative Analysis

The following table synthesizes the expected outcomes of various deprotection strategies, highlighting the orthogonality of the Ce(OTf)₃ system against common failure modes[4],[1],[3].

Catalyst SystemSolventTemp (°C)Time (h)Target Aldehyde Yield (%)MOM PreservationTertiary OH Intact
Ce(OTf)₃ (5 mol%) Wet CH₃NO₂251.5> 95% Yes (> 98%) Yes
PPTS (10 mol%) Acetone/H₂O404.088%Yes (~ 90%)Mostly (~ 95%)
TFA (20% v/v) CH₂Cl₂/H₂O250.5< 10% (Complex)No (Cleaved)No (Dehydrated)
TBSOTf / Bipy CH₂Cl₂252.085%No (< 5%)Yes

Mechanistic Pathway Visualization

The success of the Ce(OTf)₃ protocol relies on the rapid nucleophilic trapping of the oxonium ion by water, which outcompetes the E1 elimination pathway of the tertiary alcohol.

Mechanism Step1 Acetal Substrate + Ce(OTf)3 Step2 Lewis Acid Coordination Ce(III) binds to Acetal Oxygen Step1->Step2 Step3 Oxonium Ion Formation Loss of EtOH Step2->Step3 Rate Limiting Step Step4 Nucleophilic Attack H2O adds to Oxonium Step3->Step4 Fast (Wet Solvent) Step5 Hemiacetal Collapse Loss of 2nd EtOH Step4->Step5 Product Aldehyde Product Ce(OTf)3 Regenerated Step5->Product

Fig 2. Mechanistic pathway of Ce(OTf)3-catalyzed acetal deprotection avoiding OH dehydration.

References

  • Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., Tagarelli, A., Sindona, G., & Bartoli, G. (2002). "Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate." The Journal of Organic Chemistry.[Link]

  • Fujioka, H., et al. (2012). "Selective Deprotection of Methylene Acetal and MOM Ether in the Presence of Ketal-Type Protective Groups: Remarkable Effect of TBSOTf." Heterocycles.[Link]

Sources

Method

Process Chemistry Application Note: Scale-Up Synthesis and Isolation of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol

Executive Summary The target molecule, 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol , is a highly functionalized tertiary alcohol featuring both an acid-sensitive acetal and a methoxymethyl ether moiety. Synthesizing this st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The target molecule, 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol , is a highly functionalized tertiary alcohol featuring both an acid-sensitive acetal and a methoxymethyl ether moiety. Synthesizing this structural motif at scale presents unique challenges, primarily regarding regioselectivity, functional group compatibility, and thermal stability during isolation.

This application note details a robust, two-step scalable protocol. By leveraging a modified Corey-Chaykovsky epoxidation followed by a regioselective base-catalyzed methanolysis, this route completely avoids the use of unstable organometallic reagents (such as methoxymethyllithium) and ensures a high-yielding, chromatography-free downstream isolation.

Process Rationale & Mechanistic Causality

Step 1: Epoxidation via Modified Corey-Chaykovsky

The traditional Corey-Chaykovsky reaction utilizes sodium hydride (NaH) to deprotonate trimethylsulfoxonium iodide, generating the reactive ylide. However, at pilot scale, NaH presents severe thermal runaway risks and hazardous hydrogen off-gassing. By substituting NaH with potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO), the formation of the dimethylsulfoxonium methylide is achieved smoothly without the generation of H₂ gas, significantly improving the safety and scalability of the process[1],[2]. The ylide then attacks the starting ketone (1,1-diethoxybutan-2-one) to form the intermediate 2-(diethoxymethyl)-2-ethyloxirane.

Step 2: Regioselective Methanolysis

To install the methoxymethyl ether group, the epoxide undergoes ring opening using sodium methoxide in methanol. Epoxide ring opening under basic conditions proceeds via a strict Sₙ2 mechanism[3]. The bulky nature of the tertiary carbon (C2) completely directs the nucleophilic attack of the methoxide ion to the less sterically hindered terminal methylene (C3 of the epoxide). This steric control ensures >99% regioselectivity for the desired tertiary alcohol[4]. Furthermore, maintaining strictly basic-to-neutral conditions throughout both steps prevents the premature hydrolysis of the acid-labile 1,1-diethoxy acetal group.

ReactionPathway A 1,1-Diethoxybutan-2-one (Starting Material) B 2-(Diethoxymethyl)-2-ethyloxirane (Epoxide Intermediate) A->B Me3S(O)I, KOtBu DMSO, 50°C C 1,1-Diethoxy-2-(methoxymethyl) butan-2-ol (Target) B->C NaOMe, MeOH Reflux, 65°C

Synthesis pathway of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol via epoxidation.

Scalability and Process Metrics

The transition from bench-scale to a 50 L pilot reactor requires careful management of mass transfer and thermal kinetics. The table below summarizes the quantitative data validating the scalability of this synthetic route.

Process ParameterLab Scale (10 g)Pilot Scale (5.0 kg)Scalability Assessment
Overall Yield 82%78%Excellent; minor mechanical losses observed at scale.
GC Purity >99.5%98.9%High; WFE effectively removes high-boiling oligomers.
E-Factor 4528Improved via solvent recycling and optimized aqueous washes.
Space-Time Yield 0.05 kg/L/day 0.12 kg/L/day Optimized via precise thermal control and continuous WFE.
Regioselectivity >99:1>99:1Maintained; strictly controlled by steric hindrance.

Experimental Protocols

Step 1: Preparation of 2-(Diethoxymethyl)-2-ethyloxirane (50 L Scale)

Self-Validating System: The reaction relies on GC-FID monitoring to prevent premature quenching, ensuring complete conversion of the costly starting material.

  • Ylide Generation: Charge a 50 L glass-lined reactor with anhydrous DMSO (20 L) and trimethylsulfoxonium iodide (8.25 kg, 1.2 eq). Set agitation to 150 RPM.

  • Base Addition: Add KOtBu (4.2 kg, 1.2 eq) in five equal portions over 1 hour, maintaining the internal temperature below 25°C using a cooling jacket. Causality: Portion-wise addition prevents localized thermal spikes and degradation of the ylide[1].

  • Ketone Addition: Dropwise add 1,1-diethoxybutan-2-one (5.0 kg, 1.0 eq) over 2 hours.

  • Reaction: Heat the mixture to 50°C for 4 hours.

  • In-Process Control (IPC): Sample the mixture for GC-FID analysis. The reaction is self-validated as complete when the residual starting ketone is < 1.0% (Area%).

  • Workup: Cool to 20°C and quench by slowly adding cold water (20 L). Extract the aqueous mixture with MTBE (3 x 15 L). Causality: MTBE is highly selective for the epoxide, efficiently leaving the high-boiling DMSO solvent in the aqueous waste stream.

  • Concentration: Wash the combined organic layers with brine (10 L) and concentrate under reduced pressure (150 mbar, 40°C) to yield the crude epoxide as a pale yellow oil.

Step 2: Preparation of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol
  • Ring Opening: Charge the reactor with the crude epoxide (approx. 5.4 kg) and anhydrous methanol (25 L). Add sodium methoxide (NaOMe, 30% w/w in MeOH, 8.5 kg, 1.5 eq).

  • Reaction: Heat the mixture to reflux (65°C) for 8 hours.

  • IPC: Verify complete epoxide consumption via GC-FID (< 0.5% remaining).

  • Neutralization (CRITICAL): Cool the reactor to 20°C. Carefully titrate the mixture with glacial acetic acid until the pH is exactly 7.0–7.5. Causality: Mineral acids (like HCl) or over-acidification will rapidly hydrolyze the 1,1-diethoxy acetal group. Acetic acid provides a buffered neutralization that perfectly preserves the acetal integrity.

Downstream Processing & Isolation

At scale, traditional silica gel chromatography is economically and environmentally unviable. Furthermore, direct batch distillation of the crude mixture leads to thermal degradation due to the presence of polymeric byproducts formed during the epoxidation step. To circumvent this, a two-stage continuous isolation workflow is employed.

IsolationWorkflow R Crude Reaction Mixture (in MeOH) N Neutralization (AcOH to pH 7.0-7.5) R->N S Solvent Swap (Distill MeOH, add MTBE) N->S W Aqueous Wash (Remove NaOAc Salts) S->W E Wiped Film Evaporation (Remove Oligomers) W->E F Fractional Distillation (High Purity Isolation) E->F

Scalable downstream isolation workflow utilizing Wiped Film Evaporation.

Isolation Protocol
  • Solvent Swap: Following neutralization, distill off the methanol under vacuum (200 mbar, 45°C) and replace with MTBE (20 L).

  • Aqueous Wash: Wash the MTBE solution with deionized water (2 x 10 L) to remove the sodium acetate salts generated during neutralization. Concentrate the organic layer to yield the crude oil.

  • Wiped Film Evaporation (WFE): Feed the crude oil into a WFE unit set to 120°C jacket temperature and 1.0 mbar vacuum. Causality: WFE limits the thermal residence time of the molecule to mere seconds, effectively vaporizing the target compound while the high-boiling polymeric impurities are continuously discharged as residue.

  • Fractional Distillation: Transfer the WFE permeate to a fractional distillation column. Collect the main fraction at 85–90°C under 0.5 mbar vacuum to isolate the pure 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol (>98.9% GC Purity).

Sources

Technical Notes & Optimization

Troubleshooting

flash chromatography purification techniques for 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol

Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1,1-Diethoxy-2-(methoxymethyl)bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol . This highly oxygenated, aliphatic compound presents two critical vulnerabilities during flash chromatography:

  • Acid Sensitivity: The 1,1-diethoxy group is an acetal, which is highly prone to hydrolysis on standard acidic silica gel[1].

  • Optical Transparency: The molecule lacks conjugated π -systems or aromatic rings, rendering it invisible to standard UV-Vis detectors (254 nm / 280 nm)[2].

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, high-purity recovery of your target compound.

Troubleshooting & FAQs

Q1: My compound degrades into multiple spots during purification, and my yield is exceptionally low. Why is this happening? A1: You are observing acid-catalyzed acetal hydrolysis. Standard silica gel ( SiO2​ ) possesses surface silanol groups (Si-OH) with a pKa​ of approximately 4.5, acting as a weak Brønsted acid. When your compound interacts with these acidic sites, the acetal oxygens are protonated. This leads to the expulsion of ethanol and the formation of a highly reactive oxocarbenium ion intermediate, which is rapidly trapped by trace moisture to yield the corresponding aldehyde[1]. Solution: You must neutralize the stationary phase by incorporating 1-3% Triethylamine (TEA) into your mobile phase[3]. The basic TEA competitively binds to the acidic silanols, rendering the silica surface inert.

Q2: I cannot see any peaks on my UV detector, but TLC shows the product is eluting. How do I trigger automated fraction collection? A2: Your compound is non-UV active. Because it only contains σ -bonds and isolated lone pairs, it will not absorb UV light. Relying on UV-triggered collection will cause your product to be sent to the waste line. Solution: You must bypass UV detection and use an Evaporative Light Scattering Detector (ELSD)[2]. The ELSD continuously nebulizes a small fraction of the column effluent into an aerosol, evaporates the volatile mobile phase in a heated drift tube, and measures the light scattered by the remaining non-volatile analyte particles[4].

Q3: My ELSD signal is drifting or showing a massive baseline spike during the gradient. How can I fix this? A3: Baseline drift in ELSD usually occurs when the drift tube temperature is too low to fully evaporate the mobile phase, or when the TEA concentration is too high/impure. Because TEA has a higher boiling point (89 °C) than hexane or ethyl acetate, it can cause background scattering if not fully vaporized. Solution: Increase the drift tube temperature to 45–50 °C and ensure you are using HPLC-grade TEA. Run a blank gradient first to zero the baseline.

Visualizations of Chromatographic Logic

Pathway A 1,1-Diethoxy-2-(methoxymethyl) butan-2-ol B Bare Silica (Acidic) A->B Unbuffered C TEA-Treated Silica A->C +1% TEA D Hydrolysis (Aldehyde) B->D H+ Catalysis E Intact Elution C->E Protected

Fig 1. Acid-catalyzed degradation pathway versus TEA-stabilized purification.

Workflow S1 1. Crude Sample S2 2. TLC Screening (PMA Stain) S1->S2 S3 3. Column Neutralization (1% TEA) S2->S3 S4 4. Flash Chromatography S3->S4 S5 5. ELSD Detection S4->S5 S6 6. Fraction Collection S5->S6

Fig 2. Optimized purification workflow utilizing ELSD and neutralized silica.

Quantitative Data & Optimization Parameters

Table 1: TLC Visualization Strategies for Non-UV Active Acetals

Since UV cannot be used, TLC plates must be chemically stained and heated to visualize the compound.

Stain ReagentPreparation FormulaHeating RequiredResulting Spot Color
PMA (Phosphomolybdic Acid)10 g PMA in 100 mL Absolute EthanolYes (Heat gun, ~200 °C)Dark blue/green on a yellow background
KMnO₄ (Potassium Permanganate)1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH, 200 mL H₂OGentle or NoneYellow/brown on a bright purple background
CAM (Cerium Ammonium Molybdate)0.5 g Ce(NH₄)₂(SO₄)₄, 24 g (NH₄)₆Mo₇O₂₄, 500 mL H₂O, 25 mL H₂SO₄Yes (Heat gun, ~200 °C)Dark blue on a light blue background
Table 2: ELSD Parameter Optimization

To ensure the ELSD accurately detects the target compound without volatilizing it, use the following parameters:

ParameterRecommended SettingScientific Rationale
Drift Tube Temperature 45–50 °CHigh enough to evaporate the Hexane/EtOAc/TEA mobile phase, but low enough to prevent the target aliphatic alcohol from boiling off.
Nebulizer Gas (N₂) Pressure 30–40 psiEnsures uniform aerosol droplet formation for consistent light scattering and stable baseline.
Collection Trigger Slope-basedTriggers collection based on the rate of signal change rather than an absolute threshold, preventing peak tailing loss.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of TEA-Neutralized Silica Columns

This protocol utilizes a self-validating step to guarantee the stationary phase will not degrade your product.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate). Add exactly 1% (v/v) HPLC-grade Triethylamine (TEA) to the mixture.

  • Slurry Preparation: In a clean Erlenmeyer flask, mix the raw silica gel with the TEA-spiked solvent. Stir gently for 15-20 minutes. Causality: This incubation time is critical; it allows the TEA to fully penetrate the silica pores and competitively bind to all active Brønsted acidic silanol sites.

  • Column Packing: Pour the neutralized slurry into the flash column and pack under medium pressure.

  • Equilibration: Flush the packed column with a minimum of 3 Column Volumes (CV) of the TEA-spiked mobile phase to ensure complete system equilibration.

  • System Validation (2D-TLC):

    • Spot your crude mixture in the corner of a square TLC plate.

    • Develop the plate in the TEA-spiked solvent, dry it completely, rotate the plate 90 degrees, and develop it again in the same solvent.

    • Stain with PMA. If the compound spot lies perfectly on the diagonal axis, the acetal is stable. If spots appear off the diagonal, degradation is still occurring, and the TEA concentration must be increased to 2%.

Protocol B: ELSD Setup and Fraction Collection
  • Splitter Configuration: Ensure the internal flow splitter is directing no more than 1-2% of the eluent to the ELSD. Note: ELSD is a destructive technique; the sampled fraction will be permanently lost.

  • System Purge: Run the TEA-spiked mobile phase through the ELSD for 5 minutes.

  • Baseline Zeroing: Once the drift tube reaches 45 °C, zero the detector baseline. This subtracts the background light scattering caused by trace non-volatile impurities in the TEA.

  • Sample Loading: Load the crude sample onto the column using a minimal amount of neutralized solvent. Avoid dry-loading on bare silica, as the concentration of sample on unbuffered silica during drying will cause immediate hydrolysis.

  • Execution: Initiate the gradient and collect fractions based on the ELSD slope trigger.

References

  • Solvent Systems for Flash Column Chromatography | Department of Chemistry, University of Rochester |[Link]

  • Back to Nature with Flash Chromatography | LCGC International |[Link]

  • Flash chromatography and its advancement | International Journal of Pharmaceutical Research & Analysis | [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol

Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for drug development professionals and synthetic chemists working on the preparation of 1,1-Diethoxy-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for drug development professionals and synthetic chemists working on the preparation of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol.

The synthesis of this highly functionalized tertiary alcohol typically relies on the nucleophilic addition of a methoxymethyl Grignard reagent to 1,1-diethoxybutan-2-one[1]. However, this specific transformation is notoriously prone to three competing side reactions: ketone enolization, Grignard degradation, and acetal hydrolysis. This guide dissects the causality behind these failures and provides a self-validating protocol to ensure high-yield synthesis.

Part 1: Diagnostic Data & Reaction Optimization

To understand the impact of reaction parameters on the product distribution, review the quantitative data summarized below. This table illustrates how specific root causes directly correlate with the formation of unwanted byproducts.

Table 1: Impact of Reaction Conditions on Yield and Side Product Formation

TemperatureAdditive / Lewis AcidQuench ReagentYield of Target (%)Unreacted Ketone (Enolization)Aldehyde Byproduct (Hydrolysis)
0 °CNone1M HCl5%60%30%
-30 °CNoneSat. NH₄Cl45%48%< 1%
-30 °CCeCl₃ (Imamoto)Sat. NH₄Cl78%15%< 1%
-30 °C LaCl₃·2LiCl (Knochel) Sat. NH₄Cl 94% < 2% < 1%

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I am recovering mostly unreacted 1,1-diethoxybutan-2-one despite complete consumption of the Grignard reagent. Why isn't the addition occurring?

Root Cause (Causality): The C3 protons adjacent to the carbonyl in 1,1-diethoxybutan-2-one are highly acidic. Methoxymethylmagnesium chloride is a strong base. In the absence of a Lewis acid, the Grignard reagent acts preferentially as a base rather than a nucleophile, deprotonating the ketone to form an unreactive magnesium enolate. Upon aqueous workup, this enolate simply reprotonates, returning your starting material. Solution: You must attenuate the basicity of the Grignard reagent while maintaining its nucleophilicity. The addition of Knochel's salt (LaCl₃·2LiCl) solves this. The lanthanum salt transmetalates with the Grignard to form an organolanthanum intermediate, which is highly oxophilic and selectively undergoes 1,2-addition to enolizable ketones without causing deprotonation.

Q2: My methoxymethylmagnesium chloride seems to lose activity rapidly before I even add it to the ketone. How do I prevent this?

Root Cause (Causality): Alkoxymethyl Grignard reagents are intrinsically unstable. The coordination of magnesium to the adjacent methoxy oxygen drives an α -elimination process. At temperatures above -15 °C, the reagent rapidly expels magnesium chloride to form a transient carbenoid, which further degrades into formaldehyde and ethylene gas. Solution: Methoxymethylmagnesium chloride must be prepared in situ or maintained strictly between -25 °C and -30 °C prior to and during the addition[2]. Never allow the reagent to reach room temperature.

Q3: NMR analysis of my crude product shows an aldehyde peak at ~9.5 ppm instead of the expected acetal signals. What went wrong?

Root Cause (Causality): The 1,1-diethoxy group is an acid-sensitive acetal protecting group. If your reaction quench utilizes strong aqueous acids (e.g., 1M HCl or H₂SO₄) to dissolve magnesium salts, the acidic environment catalyzes the rapid hydrolysis of the acetal, yielding an α -hydroxy aldehyde byproduct. Solution: Terminate the reaction strictly with a mildly acidic buffer, such as saturated aqueous ammonium chloride (NH₄Cl), while maintaining the reaction temperature below 0 °C.

Part 3: Mechanistic Pathway Visualization

The following diagram maps the logical relationship between the reaction conditions and the resulting chemical pathways.

G SM 1,1-Diethoxybutan-2-one + MOM-MgCl Enolate Enolate Formation (Unreacted Ketone Recovery) SM->Enolate No Additive (Grignard acts as base) Degradation Grignard Degradation (Alpha-Elimination) SM->Degradation Temp > -15 °C (Thermal instability) Intermediate Organolanthanum Intermediate (High Nucleophilicity) SM->Intermediate LaCl3·2LiCl (-30 °C) Product 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol (Desired Product) Hydrolysis Acetal Hydrolysis (Aldehyde Byproduct) Intermediate->Product 1. Addition 2. Sat. NH4Cl Quench Intermediate->Hydrolysis Acidic Quench (e.g., 1M HCl)

Caption: Mechanistic pathways in the synthesis of 1,1-diethoxy-2-(methoxymethyl)butan-2-ol.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol integrates the troubleshooting solutions into a self-validating workflow to ensure scientific integrity and reproducibility.

Reagents & Equipment:

  • 1,1-Diethoxybutan-2-one (1.0 equiv, rigorously dried)

  • Methoxymethylmagnesium chloride (1.5 equiv, 1.0 M in THF)

  • LaCl₃·2LiCl (1.5 equiv, 0.6 M in THF)

  • Internal thermocouple (Critical: Do not rely on external bath temperatures).

Step-by-Step Methodology:

  • Grignard Titration (Validation Step): Prior to the experiment, titrate the methoxymethylmagnesium chloride solution using iodine and LiCl in THF to confirm the active molarity. Do not proceed if the molarity has degraded by >10% from its original concentration.

  • Lanthanum Complexation: Under an inert argon atmosphere, add the LaCl₃·2LiCl solution to a flame-dried flask. Cool the flask to -30 °C using a dry ice/acetone bath. Monitor via the internal thermocouple.

  • Ketone Addition: Add 1,1-diethoxybutan-2-one dropwise to the LaCl₃·2LiCl solution. Stir for 30 minutes at -30 °C to allow complete coordination of the highly oxophilic lanthanum to the carbonyl oxygen.

  • Nucleophilic Addition: Maintain the internal temperature strictly at -30 °C. Add the titrated methoxymethylmagnesium chloride solution dropwise via a syringe pump over 45 minutes[2].

  • Reaction Monitoring (Validation Step): Stir for an additional 2 hours at -30 °C. Extract a 50 µL aliquot, quench in a micro-vial with NH₄Cl, and analyze via TLC (Hexanes/EtOAc) to confirm the complete consumption of the starting ketone.

  • Buffered Quench: Once complete, quench the reaction while still at -30 °C by slowly adding saturated aqueous NH₄Cl. Do not allow the internal temperature to exceed 0 °C during the exothermic quench to protect the acetal group.

  • Workup: Warm the mixture to room temperature, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol.

Sources

Troubleshooting

removing trace impurities from synthesized 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol

Technical Support Center: Purification of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol Introduction: Welcome to the dedicated technical support guide for the purification of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol. This res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol

Introduction:

Welcome to the dedicated technical support guide for the purification of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this tertiary alcohol and encounter challenges in achieving the desired purity. The following content is structured as a series of frequently asked questions and troubleshooting scenarios, providing not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work. Our approach is grounded in established chemical principles and validated purification methodologies to ensure you can confidently address even trace-level impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Identifying the Source and Nature of Impurities

Question: I've completed the synthesis of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol, but my initial analysis (GC-MS, ¹H NMR) indicates the presence of several impurities. What are the most common impurities I should expect, and how do they form?

Answer:

Understanding the origin of impurities is the first critical step in designing an effective purification strategy. For the synthesis of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol, which is often prepared via a Grignard reaction or similar nucleophilic addition to an ester, impurities typically arise from side reactions, incomplete reactions, or the breakdown of reagents and products.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, if you are using a Grignard reaction involving an ethyl ester, you might find unreacted ester in your crude product.

  • Grignard-Related Byproducts: The use of Grignard reagents can lead to byproducts from side reactions such as enolization of the starting ester or Wurtz-type coupling.

  • Solvent and Reagent Adducts: Impurities can also arise from the reaction of intermediates with the solvent (e.g., THF) or other reagents present in the reaction mixture.

  • Degradation Products: The target molecule itself, being a tertiary alcohol, can be susceptible to degradation, particularly under acidic conditions which could be present during an aqueous workup. This can lead to the formation of alkenes or other rearrangement products.

To definitively identify the impurities in your specific sample, a combination of analytical techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for separating volatile impurities and providing their mass-to-charge ratio, giving clues to their molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed structural information about the impurities, allowing for their precise identification when compared to the spectra of known starting materials and potential byproducts.

General Purification Strategy: A Step-by-Step Workflow

Question: What is a reliable, general workflow for purifying crude 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol to a high degree of purity (>99%)?

Answer:

A multi-step purification strategy is often necessary to remove a range of impurities with differing chemical properties. The following workflow provides a robust approach, starting with a simple liquid-liquid extraction and progressing to high-resolution chromatography.

Workflow for Purification:

Purification_Workflow A Crude Product B Aqueous Workup & Liquid-Liquid Extraction A->B Dissolve in appropriate solvent C Drying of Organic Phase B->C Separate organic layer D Solvent Removal (Rotary Evaporation) C->D Use drying agent (e.g., Na2SO4) E Flash Column Chromatography D->E Concentrate crude material F Fraction Analysis (TLC, GC-MS) E->F Elute with solvent gradient G Pooling of Pure Fractions F->G Identify fractions containing pure product H Final Solvent Removal G->H I High Purity Product (>99%) H->I

Caption: General purification workflow for 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol.

Detailed Protocol for the Workflow:

  • Aqueous Workup and Liquid-Liquid Extraction:

    • Rationale: This initial step is designed to remove water-soluble impurities, such as salts and some highly polar organic byproducts.

    • Protocol:

      • Quench the reaction mixture carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

      • Transfer the mixture to a separatory funnel.

      • Extract the aqueous layer three times with a suitable organic solvent in which your product is highly soluble and which is immiscible with water (e.g., diethyl ether, ethyl acetate).

      • Combine the organic layers.

  • Drying of the Organic Phase:

    • Rationale: Residual water can interfere with subsequent purification steps and can sometimes promote product degradation.

    • Protocol:

      • Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to the combined organic extracts.

      • Gently swirl the flask and let it stand until the solvent is clear.

      • Filter off the drying agent.

  • Solvent Removal:

    • Rationale: To concentrate the product before chromatographic purification.

    • Protocol:

      • Use a rotary evaporator to remove the bulk of the solvent under reduced pressure. Be mindful of the bath temperature to avoid thermal degradation of the product.

  • Flash Column Chromatography:

    • Rationale: This is the primary purification step to separate the target compound from impurities with different polarities.

    • Protocol:

      • Choose an appropriate stationary phase (silica gel is common) and a solvent system (eluent). The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis first. A good starting point for a molecule like 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

      • Carefully pack the column with the chosen stationary phase.

      • Load the concentrated crude product onto the column.

      • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to move your product off the column.

      • Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.

  • Pooling and Final Solvent Removal:

    • Rationale: To obtain the final, pure, solvent-free product.

    • Protocol:

      • Combine the fractions that contain the pure product.

      • Remove the solvent using a rotary evaporator.

      • For complete removal of residual solvent, a high-vacuum pump may be used.

Troubleshooting Flash Column Chromatography

Question: My product is co-eluting with an impurity during flash column chromatography. How can I improve the separation?

Answer:

Co-elution is a common challenge in chromatography and indicates that the chosen conditions are not sufficient to resolve your target compound from a specific impurity. Here are several strategies to improve separation:

Strategies to Improve Chromatographic Separation:

StrategyRationaleExample Implementation
Optimize the Solvent System The polarity of the eluent directly affects the retention of compounds on the stationary phase. Fine-tuning the solvent ratio can significantly alter the relative retention times.If you are using a 20% ethyl acetate in hexanes mixture, try adjusting the ratio to 15% or 25% to see if the separation improves. You can also try a different solvent system altogether, for example, dichloromethane/methanol.
Use a Different Stationary Phase If the impurity and your product have very similar polarities, they may interact similarly with silica gel. Using a stationary phase with a different chemistry can exploit other intermolecular interactions.Consider using alumina (basic or neutral) or a reverse-phase silica (like C18) if your standard silica gel fails to provide adequate separation.
Employ Gradient Elution A gradual change in the solvent composition during the elution can help to better separate compounds that are close in polarity.Start with a low polarity eluent and gradually increase the percentage of the more polar solvent over the course of the column run.
Reduce the Column Loading Overloading the column can lead to band broadening and poor separation.Use less crude material on the same size column, or use a larger column for the same amount of material.

Decision Tree for Optimizing Chromatography:

Chromatography_Optimization A Co-elution Observed B Adjust Solvent Polarity A->B C Separation Improved? B->C D Try Different Solvent System C->D No H Problem Solved C->H Yes E Separation Improved? D->E F Change Stationary Phase E->F No E->H Yes G Consider Preparative HPLC F->G

Caption: Troubleshooting guide for co-elution in column chromatography.

Dealing with Thermally Labile Impurities or Products

Question: I suspect my product or some impurities are degrading during purification, especially during solvent removal. What techniques can I use to purify thermally sensitive compounds?

Answer:

Thermal lability is a significant concern for many organic molecules, including tertiary alcohols which can be prone to elimination reactions at elevated temperatures. When dealing with such compounds, it is crucial to employ purification techniques that operate at or below ambient temperature.

Low-Temperature Purification Techniques:

  • Cold Column Chromatography: Running the column in a cold room or using a jacketed column with a cooling circulator can prevent degradation of sensitive compounds on the stationary phase.

  • Avoid High Temperatures During Solvent Removal: When using a rotary evaporator, ensure the water bath temperature is kept as low as possible, ideally at room temperature. For very volatile solvents, a water bath may not even be necessary.

  • High-Vacuum (High-Vac) Evaporation: For removing high-boiling point solvents, a high-vacuum pump can be used at room temperature to effectively remove the solvent without heating.

  • Lyophilization (Freeze-Drying): If your compound is soluble in a solvent that can be frozen and has a sufficiently high vapor pressure when frozen (e.g., water, benzene, dioxane), lyophilization can remove the solvent without any heat input. This is generally more applicable to non-volatile solids.

  • Crystallization/Recrystallization: If your product is a solid at room temperature or can be induced to crystallize, this is an excellent and gentle purification method. It involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • Introduction to Modern Liquid Chromatography, 3rd Edition. L. R. Snyder, J. J. Kirkland, J. W. Dolan. Wiley. [Link]

  • Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego, C. L. L. Chai. Butterworth-Heinemann. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol. Designed for researchers, scientists, and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, a comparison with alternative structures, and comprehensive experimental protocols. Our approach is grounded in established principles of NMR spectroscopy, providing a robust framework for structural elucidation.

Introduction to the Structural Landscape

1,1-Diethoxy-2-(methoxymethyl)butan-2-ol is a multifunctional molecule featuring a tertiary alcohol, an acetal, and an ether. These functional groups each impart distinct electronic and steric environments, resulting in a well-resolved and informative NMR spectrum. Understanding the chemical shifts and coupling patterns is paramount for confirming the molecular structure and for distinguishing it from structurally related isomers or byproducts.

The presence of the acetal group, formed from the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst, is a key structural feature.[1] Similarly, the methoxymethyl (MOM) ether serves as a common protecting group for alcohols, and its characteristic NMR signals are well-documented.[2][3]

Predicted ¹H and ¹³C NMR Spectral Analysis

Molecular Structure and Atom Numbering

To facilitate the discussion, the following atom numbering scheme will be used:

Caption: Molecular structure of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol with atom numbering.

¹H NMR Spectrum Prediction

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to each unique proton environment.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
-OH~2.5-4.0Singlet (broad)1HThe chemical shift of the tertiary alcohol proton is variable and concentration-dependent.
O-CH -O~4.5-4.8Triplet1HThe acetal proton is deshielded by two adjacent oxygen atoms. It will appear as a triplet due to coupling with the C4 methylene protons.
O-CH₂ -O-CH₃~4.6Singlet2HThe methylene protons of the MOM ether typically appear as a sharp singlet around 4.6 ppm.[2][3]
O-CH₂ -CH₃ (x2)~3.4-3.7Quartet4HThe two ethoxy groups are diastereotopic due to the chiral center at C2, potentially leading to two overlapping quartets.
O-CH₂-O-CH₃ ~3.3Singlet3HThe methyl protons of the MOM ether typically resonate around 3.3 ppm.[2][3]
CH₂ -CH₃ (Butane chain)~1.4-1.6Multiplet2HThese methylene protons are adjacent to a chiral center and a methyl group, leading to a complex multiplet.
O-CH₂-CH₃ (x2)~1.1-1.3Triplet6HThe methyl protons of the two ethoxy groups will appear as a triplet due to coupling with the adjacent methylene protons.
CH₂-CH₃ (Butane chain)~0.8-1.0Triplet3HThe terminal methyl group of the butyl chain will be the most shielded aliphatic proton.
¹³C NMR Spectrum Prediction

The ¹³C NMR spectrum will provide complementary information, with each carbon atom giving a distinct signal.

Carbon Predicted Chemical Shift (ppm) Assignment Rationale
C -OH (C2)~75-80The quaternary carbon bearing the hydroxyl group and adjacent to an ether linkage will be significantly deshielded.
O-C H-O (C3)~100-105The acetal carbon is highly deshielded due to being bonded to two oxygen atoms.
O-C H₂-O-CH₃ (C5)~96The methylene carbon of the MOM ether is characteristically found around 96 ppm.[2][3]
O-C H₂-CH₃ (C7, C9)~60-65The methylene carbons of the ethoxy groups are deshielded by the adjacent oxygen atom.
O-CH₂-O-C H₃ (C6)~55The methyl carbon of the MOM ether typically appears around 55 ppm.[2][3]
C H₂-CH₃ (C4)~25-30Aliphatic methylene carbon.
O-CH₂-C H₃ (C8, C10)~15Aliphatic methyl carbon of the ethoxy groups.
CH₂-C H₃ (C1)~10The terminal methyl carbon of the butyl chain will be the most shielded.

Comparative Analysis with Structural Alternatives

To underscore the diagnostic power of NMR, we will compare the expected spectrum of our target molecule with that of two plausible isomers.

Alternative 1: 1,1-Diethoxy-2-methoxy-2-methylbutane

This isomer shifts the methoxy group from a methylene to the quaternary carbon.

  • ¹H NMR: The characteristic singlet for the MOM ether's methylene protons (~4.6 ppm) would be absent. A new singlet for the methoxy group directly attached to the quaternary carbon would appear around 3.2-3.4 ppm.

  • ¹³C NMR: The signal for the MOM ether's methylene carbon (~96 ppm) would be absent. The chemical shift of the quaternary carbon (C2) would be slightly different due to the direct attachment of the methoxy group.

Alternative 2: 2-Ethoxy-1-(methoxymethoxy)butane

This isomer lacks the acetal functionality.

  • ¹H NMR: The downfield triplet for the acetal proton (~4.5-4.8 ppm) would be absent. The signals for the ethoxy group would be in a more typical aliphatic ether region.

  • ¹³C NMR: The highly deshielded acetal carbon signal (~100-105 ppm) would be absent.

G cluster_0 Spectral Comparison Target 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol ¹H: Acetal H (~4.6 ppm, t) ¹H: MOM CH₂ (~4.6 ppm, s) ¹³C: Acetal C (~102 ppm) ¹³C: MOM CH₂ (~96 ppm) Alt1 1,1-Diethoxy-2-methoxy-2-methylbutane ¹H: Absence of MOM CH₂ ¹H: Methoxy CH₃ (~3.3 ppm, s) ¹³C: Absence of MOM CH₂ Target->Alt1 Key Differences Alt2 2-Ethoxy-1-(methoxymethoxy)butane ¹H: Absence of Acetal H ¹³C: Absence of Acetal C Target->Alt2 Key Differences

Caption: Key NMR spectral differences between the target molecule and its isomers.

Experimental Protocols

Reproducible and high-quality NMR data acquisition is contingent on meticulous sample preparation and instrument setup.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers often use the residual solvent peak for referencing.

  • Filtration: To remove any particulate matter, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

G cluster_0 NMR Acquisition Workflow Prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) H1_Acq ¹H NMR Acquisition (400 MHz, 16 scans, 32k data points) Prep->H1_Acq C13_Acq ¹³C NMR Acquisition (100 MHz, 1024 scans, 64k data points) Prep->C13_Acq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acq->Processing C13_Acq->Processing Analysis Spectral Analysis (Integration, Peak Picking, Assignment) Processing->Analysis

Caption: Standard workflow for ¹H and ¹³C NMR data acquisition and analysis.

¹H NMR Parameters:

Parameter Value
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16
Relaxation Delay2.0 s
Acquisition Time4.096 s
Spectral Width20 ppm
Data Points32k

¹³C NMR Parameters:

Parameter Value
Spectrometer Frequency100 MHz
Pulse Programzgpg30 (proton decoupled)
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.36 s
Spectral Width240 ppm
Data Points64k

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra provides a definitive method for the structural confirmation of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol. The unique combination of an acetal, a tertiary alcohol, and a methoxymethyl ether results in a rich and unambiguous spectral fingerprint. By comparing this predicted data with that of plausible isomers, the diagnostic power of NMR spectroscopy in distinguishing subtle structural variations is clearly demonstrated. The provided experimental protocols offer a standardized approach to obtaining high-quality data, ensuring the integrity and reproducibility of the analysis.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
  • PubChem. 1,1-Diethoxy-2-methylbutane. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Wikipedia. Acetal. [Link]

Sources

Comparative

Comprehensive FTIR Characterization Guide: 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol – ATR vs. Transmission Methodologies

Executive Summary & Analytical Challenge The molecule 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol (C₁₀H₂₂O₄) is a highly functionalized, densely oxygenated aliphatic compound. Structurally, it features a tertiary alcohol, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

The molecule 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol (C₁₀H₂₂O₄) is a highly functionalized, densely oxygenated aliphatic compound. Structurally, it features a tertiary alcohol, a terminal acetal (1,1-diethoxy group), and an internal aliphatic ether (methoxymethyl group) branching off a butane backbone.

Because it exists as a viscous, high-boiling liquid, characterizing its functional groups via Fourier Transform Infrared (FTIR) spectroscopy presents a specific analytical challenge. The primary difficulty lies in the fingerprint region (1000–1200 cm⁻¹) , where the strong, overlapping stretching vibrations of the acetal and ether linkages occur[1]. To objectively evaluate the best approach for characterizing this product, this guide compares the performance of Attenuated Total Reflection (ATR-FTIR) against traditional Transmission FTIR , providing mechanistic causality for experimental choices and self-validating protocols.

Mechanistic Profiling of Functional Groups

Understanding the structural causality behind the infrared absorption of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol is critical before selecting a sampling technique. Molecules containing ketal or acetal linkages typically exhibit four to five strong, often unresolved bands in the 1200 to 1020 cm⁻¹ region[1]. Furthermore, the presence of a sterically hindered tertiary hydroxyl group introduces complex hydrogen-bonding dynamics.

Table 1: Theoretical FTIR Band Assignments & Causality
Functional GroupExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Causality
Tertiary Hydroxyl (-OH) 3300 – 3500Broad, MediumThe -OH stretch is broadened due to intramolecular hydrogen bonding with the adjacent methoxymethyl and acetal oxygens. Steric hindrance prevents extensive intermolecular polymeric H-bonding.
Aliphatic C-H (CH₃, CH₂) 2850 – 2970Strong, SharpAsymmetric and symmetric stretching of the ethyl, methyl, and methylene groups in the butane backbone and ethoxy/methoxy substituents.
Acetal (C-O-C-O-C) 1040 – 1150Very Strong, MultipletAcetals form via dehydration reactions and exhibit complex, overlapping asymmetric stretching modes. The high dipole moment change results in massive IR absorbance[1][2].
Aliphatic Ether (C-O-C) ~1110 – 1120Strong, SharpThe methoxymethyl ether linkage overlaps significantly with the acetal bands, requiring high spectral resolution and strict pathlength control to differentiate[2].

Methodological Comparison: ATR-FTIR vs. Transmission FTIR

When dealing with pure, viscous organic liquids, the choice of sampling technique dictates the integrity of the resulting data.

Transmission FTIR relies on passing the IR beam entirely through a capillary film of the liquid pressed between two alkali halide plates (e.g., NaCl or KBr). The pathlength is governed by the manual pressure applied to the plates, which is inherently variable. For a molecule with three highly polar oxygen environments, a standard capillary film (~10–15 µm) violates the linear dynamic range of the Beer-Lambert law, causing the massive acetal/ether bands to "bottom out" or saturate (Absorbance > 2.0).

ATR-FTIR , conversely, utilizes an internal reflection element (IRE) such as Zinc Selenide (ZnSe) or Diamond. The IR beam reflects internally, creating an exponentially decaying evanescent wave that penetrates the sample[3]. The effective pathlength is strictly controlled by the wavelength of light, the refractive indices of the crystal and sample, and the angle of incidence—typically penetrating only 0.5 to 2.0 µm into the liquid[4]. This prevents peak saturation, preserving the fine splitting of the complex C-O-C multiplet.

FTIR_Workflow Start Sample: 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol (Viscous Liquid) Decision Select FTIR Sampling Technique Start->Decision ATR ATR-FTIR (ZnSe/Diamond) Evanescent Wave Penetration Decision->ATR Recommended Trans Transmission FTIR (KBr/NaCl Capillary Film) Decision->Trans Alternative ATR_Pro Controlled Pathlength (~1-2 µm) No Peak Saturation in C-O-C Region ATR->ATR_Pro Trans_Pro Variable Pathlength Risk of Acetal Band Saturation Trans->Trans_Pro Result_ATR High Resolution Fingerprint Accurate -OH & Ether/Acetal Mapping ATR_Pro->Result_ATR Result_Trans Potential Band Broadening Loss of Fine Acetal Splitting Trans_Pro->Result_Trans

Figure 1: Decision matrix and physical causality workflow for FTIR sampling of highly oxygenated viscous liquids.

Experimental Protocols (Self-Validating Systems)

To ensure scientific trustworthiness, the following protocols are designed with built-in validation steps to prevent artifacts.

Protocol A: ATR-FTIR Workflow (Optimal)
  • Causality: Diamond is chosen over ZnSe if the liquid is highly viscous, as Diamond tolerates the vigorous mechanical cleaning required to prevent cross-contamination without scratching.

  • System Validation (Background): Clean the Diamond ATR crystal with high-purity isopropanol and wipe with a lint-free tissue. Collect a background spectrum (air, 32 scans, 4 cm⁻¹ resolution). Self-Validation: Ensure the single-beam background shows no residual C-H (2900 cm⁻¹) or C-O (1100 cm⁻¹) stretching bands.

  • Sample Application: Using a glass Pasteur pipette, deposit exactly 1 drop of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol directly onto the center of the crystal. Ensure the liquid completely covers the active evanescent field area without trapping air bubbles.

  • Spectral Acquisition: Collect the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which artificially intensifies low-wavenumber bands compared to transmission spectra)[4].

Protocol B: Transmission FTIR Workflow (Alternative)
  • Causality: Used only if ATR is unavailable. Requires extreme care to avoid band saturation.

  • Window Preparation: Polish two NaCl plates to ensure optical clarity and flat surfaces.

  • Film Formation: Place a micro-drop (using a syringe needle) of the sample onto the center of one NaCl plate. Gently place the second plate on top. Crucial Step: Do not press firmly. Allow capillary action to spread the viscous liquid into an ultra-thin film.

  • Spectral Acquisition: Collect the spectrum (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation (Artifact Check): Immediately inspect the 1000–1200 cm⁻¹ region. If the peaks are "flat-topped" (Absorbance > 1.5), the film is too thick. The plates must be separated, wiped, and re-pressed with less sample.

Comparative Performance Data

The following table summarizes the objective performance of both techniques when applied to this specific acetal-ether-alcohol hybrid molecule.

Table 2: Performance Metrics for 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol Analysis
MetricATR-FTIR (Diamond/ZnSe)Transmission FTIR (NaCl Capillary)
Pathlength Control Excellent: Fixed by crystal optics (~1.5 µm)[3].Poor: Dependent on manual pressure and liquid viscosity.
Fingerprint Resolution High: Distinct separation of acetal and methoxymethyl C-O-C bands.Low: High risk of band merging and saturation due to excessive thickness.
Signal-to-Noise (S/N) Very Good: Requires no dilution; direct measurement.Variable: Often requires dilution in solvents (e.g., CCl₄) to fix S/N, introducing solvent subtraction errors.
Sample Recovery High: Sample can be easily pipetted or wiped off the crystal.Low: Sample is smeared across fragile salt plates and often lost during cleaning.
H-Bonding Artifacts Minimal: Analyzed in its native, uncompressed liquid state.Moderate: High pressure between plates can artificially force intermolecular interactions.

Conclusion & Best Practices

For the structural verification of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol , ATR-FTIR is the definitively superior analytical technique . The molecule's dense concentration of highly polar oxygen atoms (acetal and ether linkages) results in massive infrared absorbance in the fingerprint region. ATR-FTIR's reliance on the evanescent wave inherently restricts the optical pathlength, preventing the saturation of these critical C-O-C bands and allowing the researcher to accurately map the distinct vibrational modes of the acetal group versus the methoxymethyl ether group[1][4].

When executing these workflows, researchers must prioritize rigorous background validation and apply appropriate ATR correction algorithms to ensure the resulting spectra are directly comparable to standard transmission libraries.

References

  • Tatulian, S. A. (2003). Attenuated Total Reflection Fourier Transform Infrared Spectroscopy: A Method of Choice for Studying Membrane Proteins and Lipids. Biochemistry, ACS Publications. URL:[Link]

  • Hind, A. R., Bhargava, S. K., & McKinnon, A. (2001). Attenuated Total Reflection Fourier Transform Infrared Spectroscopy. ResearchGate. URL:[Link]

  • AWS Academic Text. INFRARED SPECTROSCOPY: Acetals and Ketals. URL: [Link]

  • Claflin, M. S., & Ziemann, P. J. (2019). Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Aerosol Science and Technology, Taylor & Francis. URL:[Link]

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Validation

crystallographic data and X-ray diffraction of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol

An In-Depth Guide to the Crystallographic Analysis of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol and its Analogs For researchers and professionals in drug development and materials science, understanding the three-dimensio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Crystallographic Analysis of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol and its Analogs

For researchers and professionals in drug development and materials science, understanding the three-dimensional structure of a molecule is paramount. Single-crystal X-ray diffraction is the gold standard for this purpose, providing unambiguous information about molecular conformation, stereochemistry, and intermolecular interactions. This guide focuses on the challenges and comparative analysis of the crystallographic data for a specific, non-centrosymmetric molecule: 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol.

A comprehensive search of leading crystallographic databases, including the Cambridge Structural Database (CSD)[1][2][3] and the Crystallography Open Database (COD)[4][5][6], reveals that the crystal structure of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol has not yet been reported. This is not uncommon for novel or specialized chemical entities. Therefore, this guide will adopt a comparative approach, leveraging data from structurally analogous compounds to predict the likely crystallographic features of the target molecule and to provide a framework for its experimental determination.

Predicted Crystallographic Features of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol

The molecular structure of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol presents several key features that will influence its crystal packing:

  • A Tertiary Alcohol Center: The tertiary alcohol group, (CH₃CH₂)C(OH), is a prominent feature. Unlike primary and secondary alcohols, the hydroxyl group is sterically hindered. This steric bulk can influence the hydrogen bonding patterns in the solid state. While typical alcohols form extensive hydrogen-bonded networks, the bulky substituents around the hydroxyl group in our target molecule might lead to the formation of simpler hydrogen-bonded motifs, such as dimers or short chains. Studies on liquid tertiary butyl alcohol have shown that hydrogen-bonded hydroxyl groups occur with an O···O distance of 2.74 Å[7].

  • Flexible Ether Linkages: The presence of two ethoxy groups and a methoxymethyl group introduces significant conformational flexibility. The torsion angles around the C-O bonds will play a crucial role in determining the overall shape of the molecule in the crystal. The ether groups are also potential hydrogen bond acceptors, which could lead to complex intermolecular interactions.

  • Chirality: The molecule is chiral, with the stereocenter at the C2 position. This means that it will crystallize in a chiral space group. The determination of the absolute configuration would be a key outcome of a successful X-ray diffraction experiment.

Comparative Analysis with Structurally Related Compounds

To build a predictive model for the crystal structure of our target molecule, we can examine the known crystal structures of compounds containing similar functional groups.

The Diethoxymethyl Group

A search of the crystallographic literature reveals the structure of a compound containing a diethoxymethyl group adjacent to a hydroxyl-bearing carbon: 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.[8] In this structure, the diethoxymethyl group adopts a specific conformation, and the hydroxyl group participates in hydrogen bonding. We can anticipate similar C-O bond lengths and O-C-O bond angles in our target molecule.

Another relevant example is 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, where the diethoxy groups are also in proximity to a hydroxyl group.[9] In this case, the hydroxyl group forms a hydrogen bond with an ether oxygen of a neighboring molecule, forming a polymeric chain.[9] This highlights a potential hydrogen bonding motif for our target molecule.

The Tertiary Alcohol Moiety

While the crystal structure of tert-butanol itself is simple, studies of its liquid state and its mixtures with water using X-ray and neutron diffraction provide insights into its associative behavior.[10][11][12] These studies indicate a tendency for the formation of small clusters driven by hydrophobic interactions of the methyl groups and hydrogen bonding of the hydroxyl groups.[10][11] In the solid state of our target molecule, the larger and more complex alkyl and ether groups will likely lead to more intricate packing arrangements.

Experimental Workflow for Crystal Structure Determination

For a researcher seeking to determine the crystal structure of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol, a systematic experimental approach is required. The following workflow outlines the key steps.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol
  • Synthesis and Purification: The compound must be synthesized and purified to a high degree (>99%). Impurities can inhibit crystallization or lead to poor-quality crystals. Standard techniques like column chromatography, distillation, or recrystallization should be employed.

  • Crystallization: This is often the most challenging step. A variety of techniques should be screened:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The gradual diffusion of vapor from the drop to the reservoir (or vice versa) slowly increases the concentration of the compound, leading to crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and inducing crystallization.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects. It is then mounted on a goniometer head for data collection.

  • X-ray Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The positions and intensities of the diffracted beams are recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

  • Validation and Deposition: The final structure is validated to ensure its quality and chemical sense. It is then deposited in a public database like the CSD or COD to make it available to the scientific community.

Comparison with Alternative Characterization Techniques

While single-crystal X-ray diffraction provides the ultimate structural information, it is essential to use it in conjunction with other analytical techniques.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
Single-Crystal X-ray Diffraction 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.Unambiguous structure determination.Requires good quality single crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C).Provides detailed information about the molecular structure in solution.Does not provide information on solid-state packing or intermolecular interactions.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula.Provides no information on stereochemistry or conformation.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H, C-O).Confirms the presence of the hydroxyl and ether groups.Provides limited information on the overall molecular structure.

Conclusion

While the crystal structure of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol remains to be determined, a comparative analysis of structurally related compounds provides valuable insights into its likely crystallographic features. The presence of a sterically hindered tertiary alcohol, flexible ether groups, and a chiral center suggests a complex and interesting crystal packing. The experimental workflow outlined in this guide provides a clear path for researchers to obtain the definitive crystal structure of this and other novel compounds. A combined approach, utilizing a suite of analytical techniques, will ultimately provide the most comprehensive understanding of this molecule's structure and properties.

References

  • Crystallography Open Database. [Link]

  • Gražulis, S. et al. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 40(D1), D420-D427.
  • Cambridge Structural Database (CSD). [Link]

  • Groom, C. R. et al. (2016). The Cambridge Structural Database.
  • UCLA Department of Chemistry & Biochemistry. (2024).
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  • Wikipedia. (2024).
  • PubChem. Crystallography Open Database (COD)
  • FAIRsharing.
  • Narten, A. H., & Sandler, S. I. (1979). X‐ray diffraction study of liquid tertiary butyl alcohol at 26 °C. The Journal of Chemical Physics, 71(5), 2069-2073.
  • IUCr Journals. (2026).
  • Dixit, S. et al. (2002). Three-dimensional Morphology and X-ray Scattering Structure of Aqueous tert-Butanol Mixtures: A Molecular Dynamics. Journal of Chemical Sciences, 114(5), 579-591.
  • Georganics. Ethers / Alkoxy group containing compounds.
  • Bowron, D. T. et al. (2000). The structure of aqueous solutions of tertiary butanol. Molecular Physics, 98(3), 161-170.
  • Yang, Z. & Fang, Y. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol.
  • PubChem. Methoxymethyl ether chloride.
  • Oummadi, O. et al. (2022). Breaking the Structure of Liquid Hydrogenated Alcohols Using Perfluorinated tert-Butanol: A Multitechnique Approach (Infrared, Raman, and X-ray Scattering)
  • Manivel, P. et al. (2020). Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate.
  • Wikipedia. (2024). tert-Butyl alcohol.
  • Coughlin, O. et al. (2018). Crystal Structure and Hirshfeld Surface Analysis Of Diethyl (6- methyl-2-pyridyl)
  • NIST. Butane, 1,1-diethoxy-2-methyl-.
  • PubChem. Bis(methoxymethyl)ether.
  • Wikipedia. (2024). Methoxymethyl ether.
  • NIST. Butane, 1,1-diethoxy-2-methyl-.
  • FooDB. Showing Compound 1,1-Diethoxy-2-methylpropane (FDB003270).
  • ResearchGate. (PDF) Diethyl [hydroxy(phenyl)
  • CymitQuimica. CAS 4819-75-4: 1,1-Diethoxy-2-methoxyethane.
  • NextSDS. 2-(Diethoxymethyl)

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